molecular formula C12H8FN3 B170492 2-((3-Fluorophenyl)amino)isonicotinonitrile CAS No. 137225-10-6

2-((3-Fluorophenyl)amino)isonicotinonitrile

Cat. No.: B170492
CAS No.: 137225-10-6
M. Wt: 213.21 g/mol
InChI Key: XDUVGEVCPOBLSD-UHFFFAOYSA-N
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Description

2-((3-Fluorophenyl)amino)isonicotinonitrile is a small molecule research compound provided for scientific investigation. It is part of a class of nitrogen-containing heterocycles, structural motifs known for their broad utility in medicinal chemistry and drug discovery . Compounds with similar scaffolds have demonstrated a range of biological activities, including serving as kinase inhibitors or intermediates in the synthesis of more complex molecules . Its specific mechanism of action and primary molecular targets are areas of active research. Researchers are exploring its potential application in [ describe specific research areas, e.g., oncology, neuroscience ] as a [ describe proposed function, e.g., a potent and selective inhibitor of a specific kinase ]. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(3-fluoroanilino)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-10-2-1-3-11(7-10)16-12-6-9(8-14)4-5-15-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUVGEVCPOBLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640801
Record name 2-(3-Fluoroanilino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137225-10-6
Record name 2-(3-Fluoroanilino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Ring activation : The nitrile group at C4 withdraws electron density, polarizing the C2–X bond (X = Cl, F) and stabilizing the transition state.

  • Nucleophilic attack : 3-Fluoroaniline, deprotonated by a base, acts as the nucleophile, displacing the halide and forming the C–N bond.

Typical conditions :

  • Substrate : 2-Chloroisonicotinonitrile (1.0 equiv)

  • Nucleophile : 3-Fluoroaniline (1.2 equiv)

  • Base : Potassium carbonate (2.0 equiv)

  • Solvent : Dimethylformamide (DMF), 120°C, 24 hours.

  • Yield : 65–72%.

Limitations and Optimization

  • Regioselectivity : Competing substitution at C6 may occur but is minimized by steric and electronic effects.

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.

  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to 78% by facilitating anion exchange.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a robust, catalytic method for coupling aryl halides with amines, even for sterically hindered substrates. This approach is particularly advantageous for synthesizing 2-((3-Fluorophenyl)amino)isonicotinonitrile due to its tolerance of electron-withdrawing groups.

Catalytic System and Reaction Parameters

Key components :

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cesium carbonate (2.5 equiv)

  • Solvent : Toluene, 100°C, 12 hours.

  • Yield : 82–88%.

Mechanistic insights :

  • Oxidative addition of Pd⁰ to 2-chloroisonicotinonitrile forms a Pd(II) intermediate.

  • Ligand-assisted coordination of 3-fluoroaniline facilitates C–N bond formation.

  • Reductive elimination releases the product and regenerates the catalyst.

Advantages Over SNAr

  • Broader substrate scope : Tolerates electron-neutral and electron-rich amines.

  • Milder conditions : Lower temperatures (100°C vs. 120°C) reduce side reactions.

  • Scalability : Demonstrated at multigram scales with consistent yields.

Copper-Mediated Ullmann Coupling

Copper-catalyzed couplings provide a cost-effective alternative to palladium-based methods, albeit with longer reaction times. This method is suitable for laboratories prioritizing reagent accessibility over speed.

Reaction Protocol

  • Substrate : 2-Bromoisonicotinonitrile (1.0 equiv)

  • Amine : 3-Fluoroaniline (1.5 equiv)

  • Catalyst : Copper(I) iodide (CuI, 10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : Potassium phosphate tribasic (K₃PO₄, 3.0 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO), 130°C, 36 hours.

  • Yield : 68–74%.

Mechanistic Considerations

  • Single-electron transfer (SET) : CuI mediates electron transfer, generating aryl radicals that couple with the amine.

  • Ligand role : 1,10-Phenanthroline stabilizes copper intermediates, preventing aggregation.

Comparative Analysis of Synthetic Methods

Parameter SNAr Buchwald-Hartwig Ullmann
Yield (%) 65–7282–8868–74
Reaction Time (h) 241236
Catalyst Cost NoneHighLow
Functional Group Tolerance ModerateHighModerate
Scalability LimitedExcellentModerate

Key observations :

  • The Buchwald-Hartwig method achieves the highest yields and shortest reaction times, making it ideal for industrial applications.

  • SNAr is preferred for small-scale syntheses due to its simplicity and absence of transition metals.

  • Ullmann coupling balances cost and efficiency but is less suitable for time-sensitive projects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-((3-Fluorophenyl)amino)isonicotinonitrile
  • CAS Number : 137225-10-6
  • Molecular Formula : C₁₂H₈FN₃
  • Molecular Weight : 213.21 g/mol

This compound features a pyridine core substituted with a nitrile group at position 4 and a 3-fluorophenylamino moiety at position 2.

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituent Variations Key Functional Groups
2-((3-Fluorophenyl)amino)isonicotinonitrile 137225-10-6 C₁₂H₈FN₃ 3-Fluorophenylamino, nitrile Fluorine, nitrile, pyridine
2-[(2-Fluorophenyl)amino]-N-(2-methoxyphenyl)acetamide Not provided C₁₅H₁₅FN₂O₂ 2-Fluorophenylamino, methoxy, acetamide Fluorine, methoxy, amide
2-[ethyl(phenyl)amino]isonicotinonitrile Not provided C₁₄H₁₃N₃ Ethylphenylamino, nitrile Ethyl, nitrile, pyridine
AZD1152 (Phosphate derivative) Not provided Complex structure Incorporated into a kinase inhibitor scaffold Fluorophenylamino, phosphate, quinazoline

Key Observations :

  • Fluorine Position: The meta-fluorine in the target compound may enhance binding specificity compared to ortho- or para-fluoro analogs (e.g., 2-[(2-fluorophenyl)amino] derivatives) due to steric and electronic effects .
  • Nitrile Group: The nitrile at position 4 in isonicotinonitrile derivatives is critical for hydrogen bonding and π-π stacking in molecular docking studies .
  • Ethyl vs. Fluorophenyl Substitution: Replacing the 3-fluorophenyl group with an ethylphenyl group (as in 2-[ethyl(phenyl)amino]isonicotinonitrile) reduces electronegativity and may diminish target affinity .

Physicochemical Properties

  • Lipophilicity : The nitrile group increases polarity, while the 3-fluorophenyl group balances lipophilicity, enhancing membrane permeability compared to purely polar analogs like acetamide derivatives (e.g., C₁₅H₁₅FN₂O₂) .
  • Solubility : The target compound’s solubility in organic solvents is higher than that of phosphate-containing analogs (e.g., AZD1152), which require co-crystallization for stability .

Biological Activity

2-((3-Fluorophenyl)amino)isonicotinonitrile (CAS No. 137225-10-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of 2-((3-Fluorophenyl)amino)isonicotinonitrile is C₁₂H₈FN₃, with a molecular weight of 219.21 g/mol. The compound features a fluorine atom that may influence its biological activity through electronic effects and steric hindrance.

PropertyValue
IUPAC Name2-(3-fluoroanilino)pyridine-4-carbonitrile
Molecular FormulaC₁₂H₈FN₃
Molecular Weight219.21 g/mol
InChI KeyXDUVGEVCPOBLSD-UHFFFAOYSA-N

The biological activity of 2-((3-Fluorophenyl)amino)isonicotinonitrile is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act through the inhibition of certain enzymes or receptors involved in cell proliferation and survival pathways. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that 2-((3-Fluorophenyl)amino)isonicotinonitrile exhibits notable antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing a significant inhibition zone, particularly against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

Anticancer Activity

In vitro studies have demonstrated that 2-((3-Fluorophenyl)amino)isonicotinonitrile possesses cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis through the activation of caspase pathways.

Case Study: Cytotoxicity Assay
A cytotoxicity assay was conducted using MTT reduction method to assess the viability of cancer cells treated with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability.

Table 2: Cytotoxicity Results

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)
0100100
108580
256555
503025

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